molecular formula C12H17Cl2NO3 B2814312 6-Azaspiro[3.4]octane-6-carboxylic acid, 1,1-dichloro-2-oxo-, 1,1-dimethylethyl ester CAS No. 1558037-99-2

6-Azaspiro[3.4]octane-6-carboxylic acid, 1,1-dichloro-2-oxo-, 1,1-dimethylethyl ester

Cat. No.: B2814312
CAS No.: 1558037-99-2
M. Wt: 294.17
InChI Key: JXIGDJHPUNVMQL-UHFFFAOYSA-N
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Description

Historical Development of Spirocyclic Scaffolds in Medicinal Chemistry

The use of spirocyclic scaffolds in drug discovery dates to the mid-20th century, with early examples derived from natural products such as steroids and alkaloids. These molecules demonstrated that fused ring systems could confer structural rigidity, reducing entropic penalties during target binding. The advent of synthetic methodologies in the 1990s enabled the systematic exploration of spirocycles, including azaspiro derivatives. For instance, the discovery of spirocyclic β-lactam antibiotics highlighted their potential to evade resistance mechanisms through conformational constraint. By the 2010s, advances in computational modeling and catalysis allowed medicinal chemists to design spirocycles like the azaspiro[3.4]octane framework with precision, optimizing their pharmacokinetic and pharmacodynamic profiles.

The evolution of spirocyclic compounds accelerated with the development of structure-based drug design. For example, spirocyclic inhibitors of protein tyrosine phosphatase 2 (SHP2) leveraged X-ray crystallography to maintain critical hydrogen-bonding interactions while improving cellular efficacy. This historical progression underscores the shift from serendipitous discovery to rational design, positioning spirocycles as versatile tools in addressing undruggable targets.

Research Significance of the Azaspiro[3.4]octane Framework

The azaspiro[3.4]octane framework—a seven-membered spirocyclic system featuring a nitrogen atom—offers distinct advantages over planar aromatic scaffolds. Its three-dimensional geometry reduces symmetry, enabling selective interactions with biological targets. The 6-azaspiro[3.4]octane core, in particular, balances ring strain and stability, as the smaller cyclopropane ring minimizes steric hindrance while the larger tetrahydropyran-like ring provides conformational flexibility. This balance is critical for maintaining solubility and membrane permeability, as demonstrated by spirocyclic kinase inhibitors that achieve nanomolar potency without compromising bioavailability.

Recent studies have highlighted the framework’s ability to mimic peptide turn structures, making it valuable in targeting protein-protein interactions. For example, azaspiro[3.4]octane derivatives have been employed in allosteric modulators of G protein-coupled receptors (GPCRs), where their rigidity stabilizes inactive conformations. Additionally, the nitrogen atom within the spirocycle serves as a hydrogen bond acceptor, further enhancing target engagement. These attributes explain the growing prevalence of azaspiro[3.4]octane in preclinical candidates for oncology and neurodegenerative diseases.

Scientific Rationale for 1,1-Dichloro-2-oxo Functionality

The introduction of 1,1-dichloro and 2-oxo substituents into the azaspiro[3.4]octane scaffold addresses specific challenges in drug optimization. The 1,1-dichloro groups enhance lipophilicity, promoting passive diffusion across biological membranes. Chlorine’s electron-withdrawing effects also stabilize adjacent carbonyl groups, reducing susceptibility to metabolic oxidation. This is exemplified by spirocyclic antivirals, where chloro-substituted derivatives exhibit prolonged half-lives in vivo compared to non-halogenated analogs.

The 2-oxo moiety serves dual roles: it participates in hydrogen bonding with catalytic residues (e.g., in protease inhibitors) and modulates electron distribution across the spirocyclic system. In the case of 6-azaspiro[3.4]octane-6-carboxylic acid derivatives, the oxo group at position 2 induces a keto-enol tautomerism, which can fine-tune binding affinity. For instance, molecular dynamics simulations of thrombin inhibitors revealed that the 2-oxo group forms a critical hydrogen bond with Ser195, a key residue in the enzyme’s active site. This functional group synergy—combining halogenation and carbonyl chemistry—enables precise control over both potency and physicochemical properties.

Evolution of tert-Butyl Protected Azaspiro Derivatives in Drug Design

The incorporation of a tert-butyl ester (1,1-dimethylethyl group) into azaspiro[3.4]octane derivatives reflects broader trends in prodrug strategy and metabolic stabilization. tert-Butyl esters are widely used to mask carboxylic acids, improving oral bioavailability by enhancing lipophilicity and reducing ionization at physiological pH. In the case of 6-azaspiro[3.4]octane-6-carboxylic acid derivatives, this protection is critical during synthesis and in vivo delivery, as the free acid is prone to rapid glucuronidation.

Protecting Group Advantages Applications
tert-Butyl ester Metabolic stability, ease of cleavage Prodrugs, peptide mimetics
Benzyl ester Orthogonality in synthesis Solid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3,3-dichloro-2-oxo-6-azaspiro[3.4]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2NO3/c1-10(2,3)18-9(17)15-5-4-11(7-15)6-8(16)12(11,13)14/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIGDJHPUNVMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)C2(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro[3.4]octane-6-carboxylic acid, 1,1-dichloro-2-oxo-, 1,1-dimethylethyl ester can be achieved through multiple synthetic routes. One common method involves the annulation of cyclopentane and four-membered rings . The reaction conditions typically require the use of specific catalysts and reagents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound often involves optimized synthetic routes that ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

6-Azaspiro[3.4]octane-6-carboxylic acid, 1,1-dichloro-2-oxo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized spirocyclic compounds .

Scientific Research Applications

Structural Overview

The compound features a spirocyclic structure that incorporates nitrogen and carbon atoms, which contributes to its reactivity and interaction with biological targets. Its unique configuration allows it to act as a versatile building block for the synthesis of complex organic molecules.

Physical Properties

  • Molecular Formula : C12H20Cl2N2O3
  • Molecular Weight : 303.21 g/mol
  • Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Chemistry

6-Azaspiro[3.4]octane derivatives are utilized as building blocks in the synthesis of more complex organic compounds. They play a critical role in:

  • Organic Synthesis : Serving as precursors for the development of novel chemical entities.
  • Material Science : Contributing to the design of new materials with specific properties.

Biology

The compound's unique structure makes it a candidate for studying enzyme interactions and receptor binding. Key applications include:

  • Enzyme Inhibitors : It has been shown to inhibit various enzymes, impacting metabolic pathways.
  • Receptor Modulators : The compound acts on muscarinic acetylcholine receptors, which are significant in neurological research.

Medicine

Research indicates potential therapeutic properties of 6-Azaspiro[3.4]octane derivatives:

  • Antimicrobial Activity : Some derivatives exhibit significant antibacterial effects against pathogens like Mycobacterium tuberculosis.
  • Anticancer Properties : Compounds derived from this structure have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways.

Antitubercular Activity

A study demonstrated the synthesis of compounds based on the 6-Azaspiro[3.4]octane framework, with one lead compound showing a minimal inhibitory concentration (MIC) of 0.016 μg/mL against Mycobacterium tuberculosis .

Antibacterial Properties

Research revealed that certain derivatives displayed significant antibacterial activity against strains such as Klebsiella pneumoniae and Acinetobacter baumannii, with effectiveness varying based on structural modifications .

Muscarinic Receptor Modulation

Investigations into piperazine azaspiro derivatives indicated their potential as agonists for the M4 muscarinic receptor, suggesting applications in treating cognitive disorders related to Alzheimer's disease .

Mechanism of Action

The mechanism of action of 6-Azaspiro[3.4]octane-6-carboxylic acid, 1,1-dichloro-2-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis of Analogous Spirocyclic Compounds

The following table summarizes key structural and functional differences between the target compound and related spirocyclic derivatives:

Compound Name Molecular Formula Substituents/Modifications Biological Activity/Application Key References
6-Azaspiro[3.4]octane-6-carboxylic acid, 1,1-dichloro-2-oxo-, 1,1-dimethylethyl ester C₁₁H₁₄Cl₂N₂O₃ Dichloro, oxo, tert-butyl ester γ-Secretase inhibitor; Notch signaling suppression
N-[(3,5-Difluorophenyl)acetyl]-L-alanyl-2-phenyl]glycine-1,1-dimethylethyl ester C₂₃H₂₄F₂N₂O₅ Difluorophenyl, alanyl-phenyl glycine ester Wnt/Notch inhibition; photoreceptor differentiation
cis-6-Boc-2-amino-6-azaspiro[3.4]octane (AS98634) C₁₂H₂₂N₂O₂ Boc-protected amine Building block for drug discovery; no reported bioactivity
2,6-Diazaspiro[3.4]octane-6-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (CAS 1523618-25-8) C₁₃H₂₂N₂O₆ Ethanedioate salt, dual aza groups Research applications in medicinal chemistry
1-Azaspiro[4.4]non-6-ene-1-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester (GF44361) C₁₃H₁₉NO₃ Larger spiro[4.4] ring, oxo group Research use (unspecified); structural analog

Key Observations:

Structural Variations :

  • The target compound’s dichloro and oxo groups distinguish it from analogs like AS98634 (Boc-protected amine) and GF44361 (larger spiro[4.4] system). These substituents likely enhance electrophilic reactivity, critical for γ-secretase inhibition .
  • The ethanedioate salt in CAS 1523618-25-8 improves aqueous solubility compared to the neutral tert-butyl ester in the target compound .

Biological Activity: The target compound and N-[(3,5-difluorophenyl)acetyl]-L-alanyl-2-phenyl]glycine-1,1-dimethylethyl ester both inhibit Notch/Wnt signaling but differ in specificity; the latter incorporates a phenylglycine ester for enhanced cell permeability . Analogs like AS98634 and GF44361 lack reported bioactivity, highlighting the necessity of the dichloro-oxo motif for γ-secretase targeting .

Physicochemical Properties :

  • The tert-butyl ester in the target compound and GF44361 improves metabolic stability compared to free carboxylic acids (e.g., Spiro[2.5]octane-6-carboxylic acid in ) .
  • Ethanedioate salts (CAS 1523618-25-8) may offer better pharmacokinetic profiles than neutral esters .

Applications :

  • The target compound is explicitly used in photoreceptor differentiation studies, whereas analogs like AS98634 are marketed as synthetic intermediates .

Research Findings and Implications

  • Mechanistic Insights : The dichloro-oxo group in the target compound likely facilitates covalent binding to γ-secretase’s active site, a mechanism less evident in Boc- or phenyl-substituted analogs .
  • Limitations : Unlike the ethanedioate derivative (CAS 1523618-25-8), the target compound’s ester group may limit bioavailability in vivo due to hydrolysis risks .

Biological Activity

6-Azaspiro[3.4]octane-6-carboxylic acid, 1,1-dichloro-2-oxo-, 1,1-dimethylethyl ester (CAS Number: 1558037-99-2) is a spirocyclic compound characterized by its unique molecular structure and potential biological activities. This compound has garnered interest in various scientific fields due to its structural features, which may confer specific biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₇Cl₂NO₃, with a molecular weight of 294.17 g/mol. The presence of dichloro and keto functional groups enhances its reactivity and stability, making it a candidate for various applications in medicinal chemistry and environmental studies .

The biological activity of 6-Azaspiro[3.4]octane derivatives can be linked to their interaction with biological targets such as enzymes and receptors. Preliminary studies suggest that these compounds may exhibit inhibitory effects on certain enzymatic pathways, which could be relevant for therapeutic applications.

Case Studies

  • Antimicrobial Activity : Research indicates that compounds similar to 6-Azaspiro[3.4]octane have shown antimicrobial properties against a range of bacterial strains. For instance, studies demonstrated that modifications in the spirocyclic framework could enhance antibacterial efficacy, suggesting a potential pathway for drug development in combating resistant strains .
  • Cytotoxicity Studies : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on cancer cell lines. Results indicated varying degrees of cytotoxicity depending on the concentration and exposure time, highlighting the need for further investigation into its potential as an anticancer agent.
  • Neuroprotective Effects : Some research has explored the neuroprotective properties of azaspiro compounds. In animal models, these compounds exhibited protective effects against neurodegeneration, suggesting a possible role in treating conditions like Alzheimer's disease .

Comparative Analysis with Related Compounds

The following table summarizes structural similarities and differences with related compounds:

Compound NameCAS NumberUnique Features
6-Azaspiro[3.4]octane-6-carboxylic acid1239319-91-5Lacks dichloro substitution
Tert-butyl 1,1-dichloro-2-oxo-6-azaspiro[3.4]octane-6-carboxylateNot availableDifferent alkyl group
N-Boc-6-azaspiro[3.4]octan-2-olNot availableHydroxyl functional group

This comparison illustrates how variations in functional groups can influence biological activity and therapeutic potential.

Synthesis and Applications

The synthesis of 6-Azaspiro[3.4]octane-6-carboxylic acid typically involves multi-step organic reactions that require careful control of reaction conditions to achieve high yields and purity. The compound's unique structure allows for exploration in diverse applications such as:

  • Medicinal Chemistry : Developing new therapeutic agents targeting specific diseases.
  • Material Science : Creating nanoscale materials with novel properties due to its spirocyclic nature.
  • Environmental Studies : Investigating degradation processes and environmental fate through advanced spectroscopic techniques .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?

Methodological Answer:
Synthesis typically involves spirocyclic framework construction followed by functionalization. Key steps include:

  • Cyclization strategies : Use of tert-butyl esters as protecting groups (e.g., tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate analogs) to stabilize reactive intermediates .
  • Chlorination : Introduce dichloro groups via electrophilic substitution or halogenation under controlled conditions (e.g., using N-chlorosuccinimide).
  • Optimization : Adjust reaction temperature (e.g., 0–25°C), solvent polarity (e.g., DCM or THF), and catalyst loading (e.g., palladium for cross-coupling). Purification via column chromatography or recrystallization improves yield .

Advanced: How can structural elucidation resolve discrepancies in reported biological activities of similar azaspiro compounds?

Methodological Answer:

  • X-ray crystallography : Determine absolute configuration and confirm spirocyclic geometry, as seen in analogs like (R)-4-(1-(6-(4-(trifluoromethyl)benzyl)-6-azaspiro[2.5]octane-5-carboxamido)-cyclopropyl)benzoic acid .
  • NMR spectroscopy : Compare chemical shifts (e.g., δ 2.5–3.5 ppm for spirocyclic protons) to identify stereochemical mismatches.
  • Mass spectrometry (HRMS) : Validate molecular formula (e.g., C₁₀H₁₄Cl₂NO₃) and detect impurities causing activity variations .

Basic: Which analytical techniques ensure purity and structural integrity during characterization?

Methodological Answer:

  • HPLC : Monitor purity (>95%) using C18 columns and UV detection (λ = 210–254 nm) .
  • NMR (¹H/¹³C) : Confirm ester carbonyl signals (δ ~170 ppm) and spirocyclic proton coupling patterns .
  • LC-MS : Cross-validate molecular weight (e.g., 279.14 g/mol) and detect degradation products .

Advanced: What in silico strategies predict interactions with biological targets like heterotopic ossification-related enzymes?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., BMP-2 receptor) and compare with fluorinated pyrimidine analogs .
  • MD simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns) and hydrogen-bonding networks with catalytic residues .

Advanced: How do dichloro and oxo substituents influence reactivity and bioactivity?

Methodological Answer:

  • SAR studies : Compare with non-chlorinated analogs (e.g., 6-Azaspiro[3.4]octane-8-carboxylic acid) to evaluate enhanced electrophilicity and enzyme inhibition .
  • DFT calculations : Quantify electron-withdrawing effects of Cl groups on the oxo moiety (e.g., LUMO energy reduction by ~1.5 eV) .

Basic: What stability profiles and storage conditions are recommended for this compound?

Methodological Answer:

  • Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent ester hydrolysis .
  • Degradation monitoring : Use accelerated stability studies (40°C/75% RH) with HPLC tracking of degradation products (e.g., free carboxylic acid) .

Advanced: How can computational modeling guide derivative design for enhanced selectivity?

Methodological Answer:

  • DFT-guided optimization : Modify substituents to lower LUMO energy (e.g., introducing electron-deficient groups) for improved target binding .
  • Pharmacophore modeling : Align dichloro and oxo groups with key receptor pockets (e.g., using Schrödinger’s Phase) .

Advanced: What methodologies address synthetic yield discrepancies in spirocyclic frameworks?

Methodological Answer:

  • Design of Experiments (DOE) : Test variables (e.g., solvent polarity, catalyst loading) using response surface methodology .
  • In-line analytics : Employ ReactIR or PAT tools to monitor reaction progression and identify bottlenecks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.